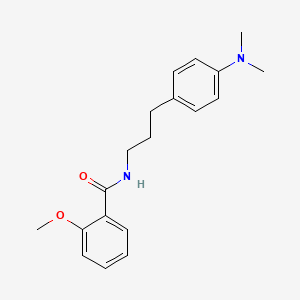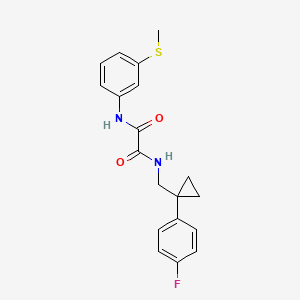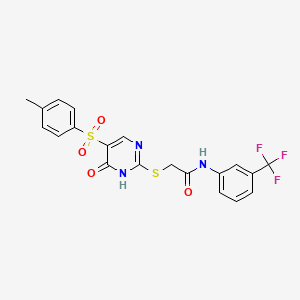
5-Bromo-2-((1-((3-chlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-((1-((3-chlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a pyrimidine derivative that has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-((1-((3-chlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine involves the inhibition of specific enzymes, which leads to the modulation of various cellular processes. For instance, the inhibition of protein kinases by this compound has been found to result in the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The compound this compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of specific enzymes involved in various cellular processes, including cell proliferation, apoptosis, and signal transduction. This compound has also been found to exhibit antitumor activity in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Bromo-2-((1-((3-chlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine in lab experiments include its ability to inhibit specific enzymes involved in various cellular processes, which makes it a valuable tool for studying these processes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
For the study of 5-Bromo-2-((1-((3-chlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine include further studies to determine its safety and efficacy in vivo, as well as its potential applications in drug discovery and development. This compound has also been found to exhibit antitumor activity, and further studies are needed to determine its potential as an anticancer agent. Additionally, the development of analogs of this compound may lead to the discovery of more potent and selective inhibitors of specific enzymes.
Méthodes De Synthèse
The synthesis of 5-Bromo-2-((1-((3-chlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine has been achieved using different methods, including the Suzuki coupling reaction, which involves the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst. Another method involves the reaction of 5-bromo-2-chloropyrimidine with 1-((3-chlorophenyl)sulfonyl)piperidin-3-ol in the presence of a base.
Applications De Recherche Scientifique
The compound 5-Bromo-2-((1-((3-chlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit inhibitory activity against various enzymes, including protein kinases and phosphodiesterases, which are involved in various cellular processes. This compound has also been found to exhibit antitumor activity in vitro and in vivo.
Propriétés
IUPAC Name |
5-bromo-2-[1-(3-chlorophenyl)sulfonylpiperidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClN3O3S/c16-11-8-18-15(19-9-11)23-13-4-2-6-20(10-13)24(21,22)14-5-1-3-12(17)7-14/h1,3,5,7-9,13H,2,4,6,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPMSNCHILNWTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC(=CC=C2)Cl)OC3=NC=C(C=N3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2403893.png)

![2-{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2403897.png)

![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2403900.png)

![4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2403903.png)
![methyl 2-{[(7-chloro-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B2403904.png)



![1-(2-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2403912.png)

